Intracranial Activity of Sotorasib vs. Docetaxel in KRAS G12C-Mutated NSCLC with Brain Metastases
Sotorasib demonstrates significantly prolonged central nervous system (CNS) progression-free survival (PFS) and a higher rate of CNS tumor shrinkage compared to docetaxel in patients with treated, stable brain metastases from KRAS G12C-mutated NSCLC. This intracranial activity is a key differentiator for sotorasib over standard chemotherapy in this high-unmet-need population [1].
| Evidence Dimension | Median CNS Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | 9.6 months |
| Comparator Or Baseline | Docetaxel: 4.5 months |
| Quantified Difference | HR = 0.43 (95% CI, 0.20–0.92); P=0.02 |
| Conditions | Post-hoc analysis of Phase 3 CodeBreaK 200 trial in patients with baseline CNS metastases (sotorasib n=40; docetaxel n=29) and median follow-up of 20.0 months. Assessed by blinded independent central review per RANO-BM criteria. |
Why This Matters
This data directly supports the selection of sotorasib over docetaxel for studies involving KRAS G12C-mutant NSCLC with brain metastases, a common and difficult-to-treat complication.
- [1] Intracranial activity of sotorasib vs docetaxel in pretreated KRAS G12C-mutated advanced non-small cell lung cancer from a global, phase 3, randomized controlled trial. Lung Cancer, 207, 108683 (2025). View Source
